Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H14IN3O2 and a molecular weight of 335.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate involves a series of organic reactions. Typically, the synthetic route includes the reaction of tert-butyl carbamate with 5-iodopyrimidine-2-methylamine under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The iodine atom in the pyrimidine ring allows for selective binding to certain enzymes or receptors, influencing their activity. The carbamate group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate can be compared with other similar compounds, such as:
- Tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate
- Tert-butyl N-[(5-chloropyrimidin-2-yl)methyl]carbamate
- Tert-butyl N-[(5-fluoropyrimidin-2-yl)methyl]carbamate
These compounds share similar structures but differ in the halogen atom attached to the pyrimidine ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties .
Properties
IUPAC Name |
tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAIVTUOHREDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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